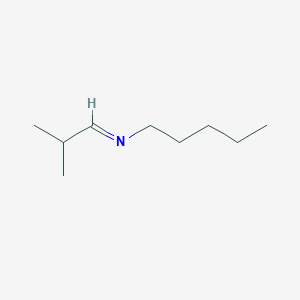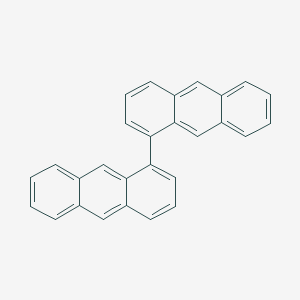
1,1'-Bianthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bianthracene is an organic compound consisting of two anthracene units connected at the 1-position. It is a member of the biaryl family, which includes compounds where two aromatic rings are directly connected by a single bond. This compound is of significant interest due to its unique structural and photophysical properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Bianthracene can be synthesized through several methods. One common approach involves the Ni(0)-mediated coupling of chloro derivatives of anthracene. This method allows for the formation of the biaryl bond under controlled conditions . Another method involves the use of Friedel-Crafts reactions, where anthracene units are coupled in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 1,1’-Bianthracene typically involves large-scale synthesis using metal-catalyzed reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
化学反应分析
Types of Reactions: 1,1’-Bianthracene undergoes several types of chemical reactions, including:
Substitution: Substitution reactions, such as halogenation or nitration, involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学研究应用
1,1’-Bianthracene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,1’-Bianthracene involves its interaction with various molecular targets and pathways. Its photophysical properties allow it to absorb and emit light, making it useful in applications such as OLEDs. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activities, where it can interact with cellular components to exert antimicrobial or anti-inflammatory effects .
相似化合物的比较
1,1’-Biphenyl: Consists of two benzene rings connected by a single bond.
1,1’-Binaphthalene: Similar in structure but with naphthalene units instead of anthracene.
1,1’-Bitetracene: Contains tetracene units and is used in organic electronics due to its extended conjugation and improved electronic properties.
Uniqueness of 1,1’-Bianthracene: 1,1’-Bianthracene stands out due to its unique combination of structural complexity and photophysical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry .
属性
CAS 编号 |
91499-35-3 |
|---|---|
分子式 |
C28H18 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
1-anthracen-1-ylanthracene |
InChI |
InChI=1S/C28H18/c1-3-9-21-17-27-23(15-19(21)7-1)11-5-13-25(27)26-14-6-12-24-16-20-8-2-4-10-22(20)18-28(24)26/h1-18H |
InChI 键 |
XWSSEFVXKFFWLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C4=CC=CC5=CC6=CC=CC=C6C=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


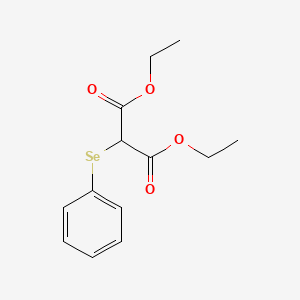
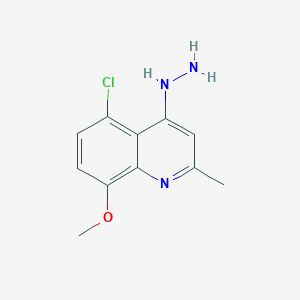
![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)
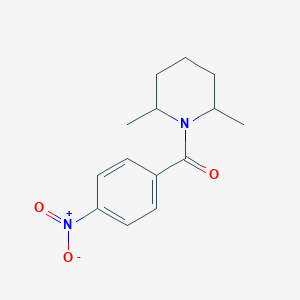
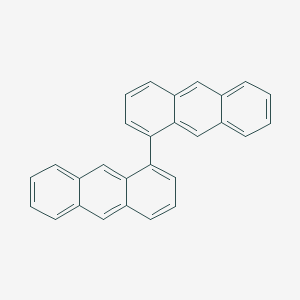
![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14151610.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151616.png)
![6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B14151617.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)
![3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B14151638.png)

![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14151668.png)
